2-(4-Acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide
2-(4-Acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
915935-57-8
VCID:
VC0500384
InChI:
InChI=1S/C15H21N3O3/c1-12(19)18-9-7-17(8-10-18)11-15(20)16-13-3-5-14(21-2)6-4-13/h3-6H,7-11H2,1-2H3,(H,16,20)
SMILES:
CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC
Molecular Formula:
C15H21N3O3
Molecular Weight:
291.35g/mol
2-(4-Acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide
CAS No.: 915935-57-8
Main Products
VCID: VC0500384
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35g/mol
CAS No. | 915935-57-8 |
---|---|
Product Name | 2-(4-Acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide |
Molecular Formula | C15H21N3O3 |
Molecular Weight | 291.35g/mol |
IUPAC Name | 2-(4-acetylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide |
Standard InChI | InChI=1S/C15H21N3O3/c1-12(19)18-9-7-17(8-10-18)11-15(20)16-13-3-5-14(21-2)6-4-13/h3-6H,7-11H2,1-2H3,(H,16,20) |
Standard InChIKey | OINZIOOYRXRBIK-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES | CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC |
PubChem Compound | 8904264 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume